Iron-56

Descripción general

Descripción

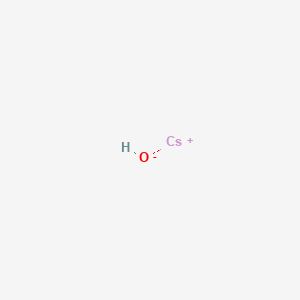

Iron-56, also known as this compound, is the most common isotope of iron, constituting about 91.754% of all iron found naturally . It has an atomic number of 26 and a mass number of 56, with 26 protons and 30 neutrons. This compound is notable for having the lowest mass per nucleon and one of the highest binding energies per nucleon, making it one of the most stable nuclei .

Métodos De Preparación

Análisis De Reacciones Químicas

Iron-56 undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form iron oxides, such as magnetite and hematite.

Reduction: It can be reduced from its oxides to metallic iron using reducing agents like carbon monoxide.

Substitution: this compound can participate in substitution reactions, particularly in organometallic chemistry.

Common Reagents and Conditions: Reagents like oxygen, carbon monoxide, and various acids and bases are commonly used in these reactions.

Major Products: The major products include various iron oxides, metallic iron, and iron-containing compounds.

Aplicaciones Científicas De Investigación

Iron-56 has a wide range of scientific research applications:

Chemistry: Used in studies of nuclear binding energy and nucleosynthesis.

Biology and Medicine: Employed in metabolic tracer studies to identify genetic iron control mechanisms and in research on anemia and iron absorption.

Industry: Utilized in the production of steel and other iron-based materials.

Mecanismo De Acción

The high nuclear binding energy of Iron-56 makes it a key player in nuclear reactions. In stellar nucleosynthesis, lighter elements like magnesium, silicon, and sulfur fuse to form heavier elements, including this compound . This process is energetically favorable due to the high binding energy per nucleon, making this compound one of the end products of fusion reactions in massive stars .

Comparación Con Compuestos Similares

Iron-56 can be compared with other isotopes of iron and similar elements:

Iron-54 and Iron-58: These isotopes have different neutron numbers and slightly different nuclear properties.

Similar Compounds: Other isotopes like Iron-55, Iron-57, and Nickel-62 are similar but have unique properties that differentiate them from this compound.

This compound’s unique stability and abundance make it a crucial element in both scientific research and industrial applications, highlighting its significance in various fields.

Propiedades

IUPAC Name |

iron-56 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYBQQBJWHFJM-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[56Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.934936 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14093-02-8 | |

| Record name | Iron, isotope of mass 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014093028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: Why is ⁵⁶Fe considered a significant component of GCR in the context of space travel?

A1: While ⁵⁶Fe particles make up a small percentage of GCR, they contribute significantly to the total dose equivalent received by astronauts during deep space missions. [] This is concerning because ⁵⁶Fe particles, classified as high charge and energy (HZE) particles, deposit a large amount of energy as they travel through matter, potentially causing more damage to biological tissues. []

Q2: What are the potential health risks associated with ⁵⁶Fe particle exposure for astronauts?

A2: Research shows that exposure to ⁵⁶Fe particles can lead to various health concerns, particularly affecting the central nervous system and potentially accelerating brain aging. [] Studies on rats have shown that exposure can disrupt the dopaminergic system, leading to motor and cognitive deficits. [] Other studies indicate potential damage to the cardiovascular system, with possible long-term degenerative effects. []

Q3: How does exposure to ⁵⁶Fe particles impact the brain?

A3: Studies suggest that ⁵⁶Fe particle irradiation can diminish muscarinic receptor sensitivity in the brain, specifically in the striatum. [] This can affect signal transduction pathways crucial for motor and cognitive functions. Research indicates that these changes might be linked to alterations in membrane structure or composition. []

Q4: Are there ways to mitigate the damaging effects of ⁵⁶Fe radiation on astronauts?

A4: Current research focuses on developing effective shielding materials for spacecraft to minimize astronaut exposure to GCR, including ⁵⁶Fe particles. [] Studies are evaluating various materials like polymers, composites, and fuels for their shielding properties. []

Q5: How do researchers study the effects of ⁵⁶Fe particle radiation on biological systems?

A5: Scientists utilize particle accelerators like the Alternating Gradient Synchrotron (AGS) to generate and precisely control ⁵⁶Fe particle beams for biological experiments. [, ] This allows them to study the effects of specific doses of ⁵⁶Fe radiation on cells and tissues.

Q6: What is the relative biological effectiveness (RBE) of ⁵⁶Fe particles compared to other forms of radiation?

A6: Studies comparing the effects of ⁵⁶Fe ions to gamma rays and alpha particles show that ⁵⁶Fe ions are considerably more effective in inducing chromosomal aberrations and micronuclei formation. [] For example, ⁵⁶Fe ion radiation was found to be between 0.9 and 3.3 times more effective than gamma rays in producing micronuclei in lung and tracheal cells. []

Q7: What is the role of δ rays in the biological damage caused by ⁵⁶Fe particles?

A7: When ⁵⁶Fe particles interact with matter, they generate δ rays, which are secondary electrons with sufficient energy to cause further ionization. [] Research suggests that a portion of the observed cytogenetic damage from ⁵⁶Fe particle exposure might be attributed to these δ rays. []

Q8: What are Tissue-Equivalent Proportional Counters (TEPCs), and how are they used in space radiation research?

A8: TEPCs are sensitive detectors used to measure radiation dose and estimate the quality factor of radiation fields like those encountered in space. [, ] They are designed to mimic the radiation absorption and interaction properties of human tissue, allowing for more accurate risk assessment for astronauts.

Q9: How do ⁵⁶Fe particles interact with TEPCs?

A9: When ⁵⁶Fe particles pass through a TEPC, they interact with the gas inside the detector, creating ionizations. [] These ionizations are proportional to the energy deposited by the ⁵⁶Fe particle, allowing researchers to measure energy deposition patterns and determine parameters like lineal energy. []

Q10: What are the challenges in using TEPCs to accurately measure ⁵⁶Fe particle radiation?

A10: One challenge is the "wall effect," where the denser wall material of the TEPC can influence energy deposition within the sensitive volume, particularly for high-energy heavy ions like ⁵⁶Fe. [] This can lead to an overestimation of energy deposition and linear energy transfer (LET). Researchers are actively investigating these effects to improve the accuracy of TEPC measurements. []

Q11: Why is ⁵⁶Fe significant in nuclear physics?

A11: ⁵⁶Fe holds a special place in nuclear physics due to its exceptionally high binding energy per nucleon. [] This means that ⁵⁶Fe is among the most stable nuclei, making it a crucial element in stellar evolution and the energy production processes of stars.

Q12: How do researchers study the nuclear reactions involving ⁵⁶Fe?

A12: Scientists utilize various experimental techniques to study ⁵⁶Fe nuclear reactions. These include bombarding ⁵⁶Fe targets with protons, neutrons, or other ions and then analyzing the energy and angular distributions of the emitted particles. [, , , , ]

Q13: Are there any applications of ⁵⁶Fe in medical imaging?

A13: Yes, research explores the use of nuclear resonance fluorescence for in vivo iron measurement, including the detection of ⁵⁶Fe. [] This technique involves exciting the ⁵⁶Fe nuclei with a tuned gamma-ray beam and then detecting the characteristic gamma emissions, potentially enabling non-invasive quantification of iron stores in the body. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.